![molecular formula C21H25Cl2N3O B4627472 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Descripción general

Descripción

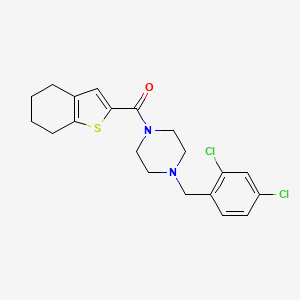

The compound of interest belongs to a class of chemicals that feature both a piperazine unit and an acetamide moiety, often involved in pharmaceutical research for their potential therapeutic effects. This combination is typically explored for its binding affinity and selectivity towards various biological targets due to the structural flexibility and the functional groups' electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves the chloroacetylation of aromatic or heteroaromatic amines, followed by a reaction with substituted phenylpiperazine. For example, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized, demonstrating the versatility of this approach in producing compounds with potential CNS activity (Verma, Kumar, & Kumar, 2017).

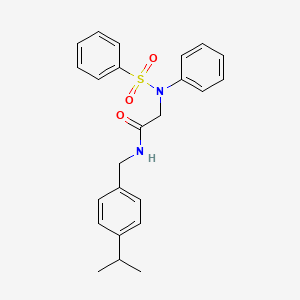

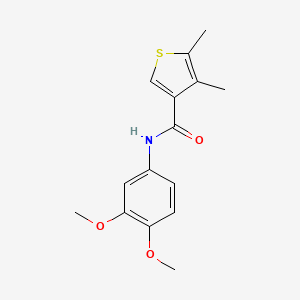

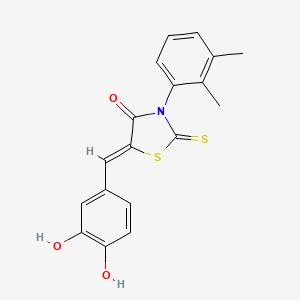

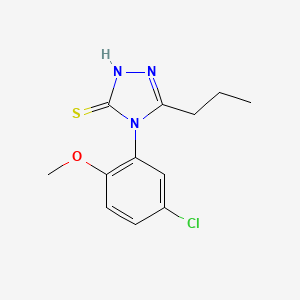

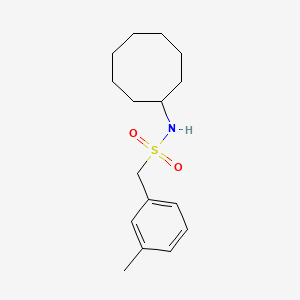

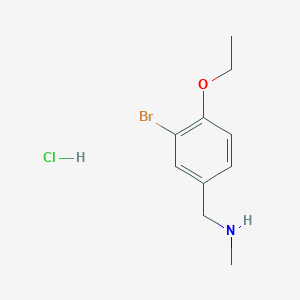

Molecular Structure Analysis

Molecular structure analysis of these compounds typically involves various spectroscopic methods, including NMR and X-ray crystallography, to confirm the chemical structures. The introduction of certain functional groups or substituents can significantly affect the molecule's geometry, electronic distribution, and, consequently, its biological activity.

Chemical Reactions and Properties

Compounds with a piperazine and acetamide framework participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can modulate the compound's acidity, basicity, and overall reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in drug development. For instance, the insertion of a piperazine unit has been shown to enhance aqueous solubility, a desirable trait for oral bioavailability (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Antiarrhythmic Applications

One study explored the antiarrhythmic effects of a related compound, lorcainide, in patients with ventricular arrhythmias resistant to other agents. The study found that lorcainide effectively suppressed ventricular premature contractions, indicating its potential as an effective antiarrhythmic agent for arrhythmias difficult to treat with other medications (Meinertz et al., 1980).

Metabolic Studies

Another research focused on acetaminophen metabolism in humans, highlighting the complexity of drug metabolism and the significance of understanding the metabolic pathways for therapeutic agents. This study's insights into metabolite separation and identification could be relevant for studying 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide's metabolism and its potential implications in medical treatments (Mrochek et al., 1974).

New Psychoactive Substances

The emergence of new psychoactive substances on the drug scene, including their prevalence and the necessity to include common ones in screening procedures, was discussed in a study. This context is crucial for understanding the challenges in detecting and managing the effects of novel compounds, possibly including derivatives similar to 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, in clinical and forensic toxicology (Rust et al., 2012).

Novel Opioid Substances

A case series on MT-45, a novel psychoactive substance with opioid analgesic properties, was described, highlighting the importance of identifying and controlling harmful new psychoactive substances. The clinical presentation and treatment challenges associated with MT-45 intoxication underscore the complexity of managing the adverse effects of novel substances (Helander et al., 2014).

Oxidative Stress Model

Research on paracetamol (acetaminophen) proposed a novel model of oxidative stress in humans based on the detection of distinct metabolites following oral administration. This innovative approach to studying oxidative stress could provide insights into the oxidative properties and potential therapeutic applications of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide (Trettin et al., 2014).

Propiedades

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O/c22-19-7-6-18(14-20(19)23)15-25-10-12-26(13-11-25)16-21(27)24-9-8-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRCPOUIGAUGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)

![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)